Compound Description: This compound is a potent dual inhibitor of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Src family kinases (Src and YES). It shows promise in treating Age-related Macular Degeneration (AMD) due to its ability to attenuate VEGF signaling and potentially reduce vascular leak and edema. []
Relevance: While sharing the benzamide core with methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, this compound explores a different heterocyclic scaffold, replacing the benzene ring with a benzo[1,2,4]triazine. Furthermore, it features a distinct substitution pattern on the benzamide nitrogen, incorporating a 5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino] moiety instead of the 4-(4-morpholinylmethyl)benzoyl group. This difference highlights the exploration of diverse chemical space while maintaining certain pharmacophoric elements. []
Compound Description: This compound is a prodrug of Compound 5, designed for topical administration in the treatment of AMD. It exhibits excellent ocular pharmacokinetics, readily converting to the active Compound 5 in the eye while demonstrating poor systemic circulation. Compound 12 has shown efficacy in a laser-induced choroidal neovascularization model and is currently undergoing clinical trials. []
Relevance: This compound is structurally analogous to methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, sharing a nearly identical structure except for the substituent on the benzamide nitrogen. Compound 12 features a 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl group in that position, showcasing a prodrug strategy for targeted delivery. This comparison underlines how slight modifications can significantly impact pharmacokinetic properties and therapeutic application. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of organic pigments. Its synthesis involves a multi-step process starting from 4-chloromethylbenzene, undergoing oxidation, nitration, condensation, and reduction to yield the desired intermediate. []
Relevance: This compound exhibits significant structural similarity to methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, particularly highlighting the conserved 3-chloro-benzamide motif. The key difference lies in the substitution pattern on the benzamide nitrogen; instead of the methyl benzoate group, this compound features a 2-methyl-3-chloroaniline moiety. This comparison emphasizes the importance of the 3-chloro-benzamide core structure across various applications, including pigment synthesis and potential pharmaceutical development. []
4. N-10-methyl-4-thiofolic acid (Compound 21) []
Compound Description: This compound is designed as a potential inhibitor of tetrahydrofolate cofactor forms. Its complex synthesis involves multiple steps, including the reaction of a protected pyrimidine derivative with methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime, followed by hydrolysis, reductive cyclization, oxidation, and deprotection steps. []
Relevance: Although structurally distinct from methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, this compound shares the common feature of a substituted benzoate group. In Compound 21, the benzoate moiety is incorporated within a larger pteridine ring system, highlighting the diverse structural contexts in which this functional group can be found. Additionally, both compounds are designed as potential enzyme inhibitors, albeit targeting different enzymes, showcasing the versatility of benzoate derivatives in medicinal chemistry. []
Compound Description: This compound, radiolabeled with carbon-14, was synthesized for use in pharmacokinetic and pharmacodynamic studies. Its synthesis involved the carbonation of a protected aniline derivative, esterification, coupling with 2,5-dihydroxybenzaldehyde, and reduction to yield the desired radiolabeled compound. []
Relevance: This compound shares a close structural resemblance to methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, with both compounds featuring a substituted benzoate ester as a central motif. The key difference lies in the substituent at the para position of the benzoate ring; while the main compound has a chlorine atom, this related compound possesses a 2,5-dihydroxybenzylamino group. This structural comparison underscores the importance of exploring diverse substituents on the benzoate ring to modulate biological activity and pharmacokinetic properties. []
Compound Description: SCH66336 is a potent farnesyl protein transferase inhibitor (FTI) that has shown clinical activity against various solid tumors and hematological malignancies. []
Relevance: This compound, while possessing a distinct core structure compared to methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, shares a noteworthy similarity in the presence of a halogenated aromatic ring. SCH66336 incorporates an 8-chloro-3,10-dibromo-substituted benzo-(5,6)-cyclohepta(1,2-b)-pyridine moiety, highlighting the potential significance of halogenated aromatic systems in designing bioactive molecules. Although their mechanisms of action and target enzymes differ, this structural comparison underscores the recurring theme of halogenated aromatic rings in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.